
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine and methyl groups, and a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 4-chloro-5-methyl-pyrimidine with suitable amines.
Attachment of the cyclohexanol moiety: This step involves the reaction of the pyrimidine derivative with cyclohexanol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted pyrimidine derivatives.
科学的研究の応用
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester .
- **[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester .
- **2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester .
Uniqueness
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol is unique due to its specific structural features, such as the combination of a chlorinated pyrimidine ring and a cyclohexanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1417793-57-7 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC名 |
4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-13-11(15-10(7)12)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |
InChIキー |
VLACQWICPSBIKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
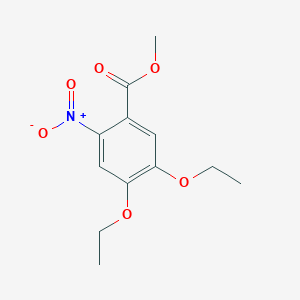

![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
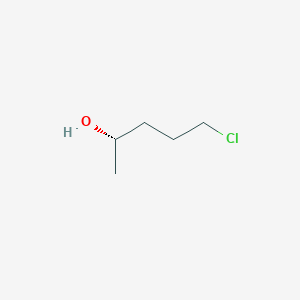
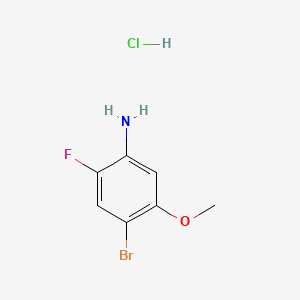
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

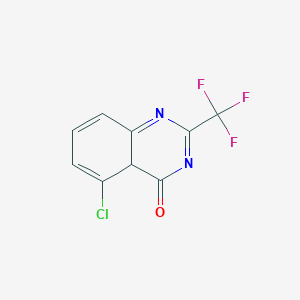
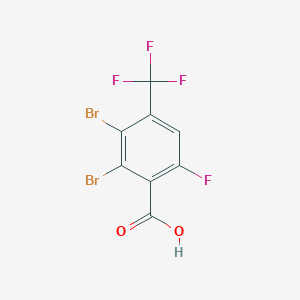
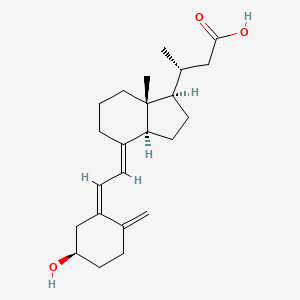

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
